Nitroaspirin
Overview
Description
This compound is designed to retain the anti-inflammatory and analgesic properties of aspirin while reducing its gastrointestinal side effects by releasing nitric oxide . Nitroaspirin has been investigated for its potential in treating various conditions, including cardiovascular diseases and inflammation .
Preparation Methods
The synthesis of nitroaspirin involves the covalent attachment of a nitric oxide-donating group to the aspirin molecule. One common method is the esterification of aspirin with a nitric oxide donor, such as a nitrate ester . The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Nitroaspirin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: This compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nitroaspirin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of nitroaspirin involves the release of nitric oxide, which exerts various biological effects. Nitric oxide is a potent vasodilator that helps to relax blood vessels and improve blood flow . It also has anti-inflammatory properties and can inhibit the release of pro-inflammatory cytokines . The molecular targets of this compound include cyclooxygenase enzymes, which are involved in the production of inflammatory mediators . By inhibiting these enzymes and releasing nitric oxide, this compound provides a dual mechanism of action that enhances its therapeutic effects .
Comparison with Similar Compounds
Nitroaspirin is part of a class of compounds known as nitric oxide-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs). Similar compounds include:
Nitroparacetamol: A nitric oxide-donating derivative of paracetamol that exhibits hepatoprotective properties.
Nitroibuprofen: A nitric oxide-donating derivative of ibuprofen that has reduced gastrointestinal toxicity compared to traditional ibuprofen.
Nitrodiclofenac: A nitric oxide-donating derivative of diclofenac that shows improved anti-inflammatory and analgesic effects.
Compared to these compounds, this compound is unique in its ability to combine the well-known benefits of aspirin with the added advantages of nitric oxide release . This combination enhances its therapeutic potential while minimizing side effects .
Properties
IUPAC Name |
[3-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-11(18)23-15-8-3-2-7-14(15)16(19)24-13-6-4-5-12(9-13)10-22-17(20)21/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJUJUOXKXMJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)CO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938618 | |
Record name | 3-((Nitrooxy)methyl)phenyl 2-(acetyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175033-36-0 | |
Record name | 3-(Nitroxymethyl)phenyl 2-acetoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175033-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitroaspirin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175033360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitroaspirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12445 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-((Nitrooxy)methyl)phenyl 2-(acetyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NCX-4016 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH04H13L6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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